Product packaging for Beclomethasone 17-Propionate-d5(Cat. No.:CAS No. 5534-18-9)

Beclomethasone 17-Propionate-d5

Cat. No.: B195419
CAS No.: 5534-18-9
M. Wt: 465.0 g/mol
InChI Key: OHYGPBKGZGRQKT-XGQKBEPLSA-N
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Description

Contextualization within Corticosteroid Research

Beclomethasone (B1667900) 17-propionate is a synthetic corticosteroid, placing it within a broad and extensively studied class of steroid hormones. drugbank.com In the landscape of corticosteroid research, it is recognized for its potent glucocorticoid activity, which underpins its anti-inflammatory effects. smolecule.com Research frequently compares its efficacy and receptor binding affinity to other corticosteroids like dexamethasone (B1670325), budesonide (B1683875), and fluticasone (B1203827) propionate (B1217596) to better understand its therapeutic profile. drugbank.comsmolecule.complos.org Studies have shown that beclomethasone 17-propionate has a significantly higher affinity for the glucocorticoid receptor than dexamethasone. drugbank.com This high receptor affinity is a key area of investigation in understanding its mechanism of action at the molecular level. medchemexpress.comtargetmol.com

Role as an Active Metabolite of Beclomethasone Dipropionate

A crucial aspect of beclomethasone 17-propionate in research is its role as the primary active metabolite of beclomethasone dipropionate (BDP). drugbank.commedchemexpress.comtargetmol.com BDP is a prodrug, meaning it is administered in an inactive or less active form and is then converted to its active form within the body. drugbank.comnih.gov Upon administration, particularly through inhalation, BDP undergoes rapid and extensive hydrolysis by esterase enzymes, primarily in the lungs, to form beclomethasone 17-propionate (also referred to as 17-BMP). drugbank.comcaymanchem.comresearchgate.net This conversion is an essential activation step, as beclomethasone 17-propionate exhibits a much greater binding affinity for the glucocorticoid receptor—approximately 13 to 25 times that of the parent compound BDP. drugbank.comtargetmol.com The metabolism of BDP also produces other less active metabolites, such as beclomethasone-21-monopropionate and beclomethasone. drugbank.comnih.gov

Overview of Research Significance

The research significance of beclomethasone 17-propionate stems from its potent anti-inflammatory properties and its function as a glucocorticoid receptor (GR) agonist. medchemexpress.comtargetmol.comselleckchem.com Scientific investigations have demonstrated its effectiveness in suppressing the production of various pro-inflammatory cytokines, including interleukin-6 (IL-6), tumor necrosis factor-alpha (TNF-α), and CXCL8, in lung macrophages. medchemexpress.comcaymanchem.com This has made it a valuable tool in studies investigating the mechanisms of inflammation and immune responses, particularly in the context of respiratory diseases like asthma and chronic obstructive pulmonary disease (COPD). plos.org Furthermore, research into beclomethasone 17-propionate explores its ability to upregulate GR-dependent genes, which are involved in modulating inflammation. Its use as a reference compound in the development of analytical assays for corticosteroids highlights its importance in analytical chemistry.

Chemical and Physical Properties

The distinct chemical and physical characteristics of beclomethasone 17-propionate are fundamental to its biological activity and are a subject of detailed study in academic research.

PropertyValue
Molecular Formula C25H33ClO6
Molecular Weight 465.0 g/mol
CAS Number 5534-18-9
Formal Name (11β,16β)-9-chloro-11,21-dihydroxy-16-methyl-17-(1-oxopropoxy)-pregna-1,4-diene-3,20-dione
Synonyms Beclometasone 17-Propionate, Beclomethasone 17-Monopropionate, 17-BMP
Purity ≥95%
Solubility Soluble in Methanol
InChI InChI=1S/C25H33ClO6/c1-5-21(31)32-25(20(30)13-27)14(2)10-18-17-7-6-15-11-16(28)8-9-22(15,3)24(17,26)19(29)12-23(18,25)4/h8-9,11,14,17-19,27,29H,5-7,10,12-13H2,1-4H3/t14-,17-,18-,19-,22-,23-,24-,25-/m0/s1
InChI Key OHYGPBKGZGRQKT-XGQKBEPLSA-N

Data sourced from multiple chemical suppliers and databases. caymanchem.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C25H33ClO6 B195419 Beclomethasone 17-Propionate-d5 CAS No. 5534-18-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[(8S,9R,10S,11S,13S,14S,16S,17R)-9-chloro-11-hydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H33ClO6/c1-5-21(31)32-25(20(30)13-27)14(2)10-18-17-7-6-15-11-16(28)8-9-22(15,3)24(17,26)19(29)12-23(18,25)4/h8-9,11,14,17-19,27,29H,5-7,10,12-13H2,1-4H3/t14-,17-,18-,19-,22-,23-,24-,25-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHYGPBKGZGRQKT-XGQKBEPLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)OC1(C(CC2C1(CC(C3(C2CCC4=CC(=O)C=CC43C)Cl)O)C)C)C(=O)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC(=O)O[C@@]1([C@H](C[C@@H]2[C@@]1(C[C@@H]([C@]3([C@H]2CCC4=CC(=O)C=C[C@@]43C)Cl)O)C)C)C(=O)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H33ClO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20203899
Record name Beclomethasone 17-monopropionate
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Molecular Weight

465.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5534-18-9
Record name Beclomethasone 17-monopropionate
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Record name Beclomethasone 17-monopropionate
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Record name Beclomethasone 17-monopropionate
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Record name Beclomethasone 17-monopropionate
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Record name 9-chloro-11β,17,21-trihydroxy-16β-methylpregna-1,4-diene-3,20-dione 17-propionate
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Record name BECLOMETHASONE 17-MONOPROPIONATE
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Chemical Synthesis and Derivatization Strategies of Beclomethasone 17 Propionate

Synthetic Pathways to Beclomethasone (B1667900) Dipropionate Precursors

The synthesis of beclomethasone 17-propionate is intrinsically linked to the synthesis of its immediate precursor, beclomethasone dipropionate. The established routes to beclomethasone dipropionate often begin with the steroidal intermediate 16β-methyl epoxide.

Transformation of 16-beta-Methyl Epoxide Intermediates

A common and scalable starting point for the synthesis of beclomethasone dipropionate is the commercially available steroidal intermediate, 16β-methyl epoxide (also known as DB-11). nih.gov A traditional process route involves the use of 9β,11β-epoxy-17α,21-dihydroxy-16β-methyl-pregna-1,4-diene-3,20-dione (DB-11) as the starting material. google.com This intermediate undergoes a series of reactions to introduce the necessary functional groups to the steroid scaffold.

Selective Propionylation Methodologies

The propionylation of the hydroxyl groups at the C17 and C21 positions is a critical step in the synthesis of beclomethasone dipropionate. Achieving selective propionylation is essential for high-yield production. One effective method involves the use of propionic anhydride (B1165640) as the propionylation reagent. nih.gov

The selective manipulation of steroid hydroxyl groups can also be achieved using protecting groups. For instance, boronate esters can be used for the temporary protection of 17α,21-dihydroxy functionalities, allowing for regioselective functionalization of other parts of the steroid molecule. rsc.organu.edu.au While not specifically detailed for beclomethasone, this methodology is a recognized strategy in steroid chemistry for achieving selective acylation.

The propionylation of primary aliphatic hydroxyl groups, such as the one at C21, can sometimes require specific conditions, including the use of strong bases like triethylamine (B128534) or non-aqueous solvents. researchgate.net The choice of solvent and catalyst is crucial in directing the reaction towards the desired dipropionate product.

Targeted Synthesis of Beclomethasone 17-Propionate

Beclomethasone 17-propionate is primarily obtained through the activation of its dipropionate precursor.

Hydrolytic Activation from Beclomethasone Dipropionate Precursors

Beclomethasone dipropionate is a prodrug that is rapidly and extensively hydrolyzed by esterase enzymes to form the pharmacologically active beclomethasone 17-monopropionate (B-17-MP). drugbank.comgskpro.com This conversion is a key activation step, as B-17-MP exhibits a significantly higher binding affinity for the glucocorticoid receptor than the parent dipropionate. drugbank.com

This hydrolysis occurs in various tissues, with studies showing that about 95% of inhaled beclomethasone dipropionate undergoes this conversion in the lungs. drugbank.com In vitro studies using human lung tissue slices have demonstrated the hydrolysis of beclomethasone dipropionate to beclomethasone 17-monopropionate and, subsequently, to the inactive beclomethasone. nih.gov The enzymatic cleavage to the 17-monopropionate is a rapid process. nih.gov

Industrial production methods for beclomethasone 17-propionate also rely on this hydrolytic step, often employing enzymatic conversion of beclomethasone dipropionate to ensure high purity and yield of the final active compound. Microbial biotransformation using organisms like Aspergillus niger has also been shown to hydrolyze beclomethasone dipropionate to beclomethasone 17-monopropionate. semanticscholar.org

A patented synthetic method describes the preparation of beclomethasone dipropionate from beclomethasone 11, 17, 21-tripropionate through selective hydrolysis using a gluconic acid solution, highlighting the principle of selective ester cleavage in obtaining the desired propionate (B1217596) ester. google.com

Direct Synthetic Approaches

Current literature and available data strongly indicate that the primary route for obtaining beclomethasone 17-propionate is through the hydrolysis of beclomethasone dipropionate. Extensive searches for direct synthetic pathways that yield beclomethasone 17-propionate without proceeding through the dipropionate intermediate have not revealed any established methods. The established synthetic strategies focus on the creation of the dipropionate, which then serves as a stable precursor that can be reliably converted to the active monopropionate.

Deuterated Analogues for Isotopic Labeling Research

For research in pharmacokinetics, metabolism, and as internal standards in analytical assays, isotopically labeled analogues of beclomethasone 17-propionate are utilized. Deuterium-labeled compounds are particularly valuable as they can be readily distinguished by mass spectrometry without significantly altering the chemical properties of the molecule.

Deuterated versions of beclomethasone 17-propionate, specifically Beclomethasone 17-Propionate-d5, are commercially available from various suppliers for research purposes. bdg.co.nzallmpus.compharmaffiliates.comvivanls.com In these analogues, five hydrogen atoms in the propionate group at the C17 position are replaced with deuterium.

The availability of these labeled compounds is crucial for studies investigating the metabolic fate of beclomethasone dipropionate and the quantification of its active metabolite, beclomethasone 17-propionate, in biological matrices.

Compound Data Tables

Table 1: Key Compounds in the Synthesis of Beclomethasone 17-Propionate

Compound NameMolecular FormulaRole in Synthesis
16β-Methyl Epoxide (DB-11)C22H28O4Starting Intermediate
Beclomethasone DipropionateC28H37ClO7Precursor/Prodrug
Beclomethasone 17-PropionateC25H33ClO6Active Compound
BeclomethasoneC22H29ClO5Inactive Metabolite
Beclomethasone 21-PropionateC25H33ClO6Inactive Metabolite
Propionic AnhydrideC6H10O3Propionylating Agent
Triethyl OrthopropionateC9H20O3Reagent in BDP Synthesis

Table 2: Deuterated Analogues of Beclomethasone 17-Propionate and Related Compounds

Compound NameMolecular FormulaApplication
This compoundC25H28D5ClO6Isotopic Labeling
Beclomethasone Dipropionate-d5C28H32D5ClO7Isotopic Labeling
Beclomethasone-17-Monopropionate-d3C25H30D3ClO6Isotopic Labeling

Design and Synthesis of Related Beclomethasone Derivatives for Research Purposes

The design and synthesis of derivatives of beclomethasone are driven by the need to understand structure-activity relationships (SAR), enhance therapeutic potency, and develop novel compounds with unique properties. researchgate.netnih.gov The evolution of synthetic glucocorticoids aims to improve efficacy, which can help in achieving therapeutic effects at lower concentrations. researchgate.net Research efforts focus on modifying the core beclomethasone structure at various positions to investigate the impact on glucocorticoid receptor (GR) binding and biological activity. researchgate.netasianpubs.org

A key strategy in developing derivatives involves making structural modifications at the C9, C11, and C21 positions of the beclomethasone dipropionate (BDP) molecule. researchgate.netasianpubs.org Studies have involved the synthesis of BDP derivatives where substituents are replaced with different halogens, such as chlorine and bromine, or with various alkyl groups. researchgate.netasianpubs.org These synthetic endeavors are typically multi-step processes, and the resulting derivatives are characterized using methods like mass spectrometry, 1H NMR spectral data, and HPLC analysis to confirm their structures. researchgate.netasianpubs.org In silico molecular docking studies are also employed to predict and analyze the binding interactions of these synthesized derivatives with the glucocorticoid receptor, providing insights into their potential potency. researchgate.netasianpubs.org

Furthermore, research into derivatization extends to the ester groups at the C17 and C21 positions. The introduction of a functionalized ester group at the 17α-position can be achieved through the acid-catalyzed formation of cyclic orthoesters involving the 17α,21-hydroxyl groups, followed by hydrolysis. nih.gov This allows for the introduction of various functional groups, such as chloro, methoxy, or cyano groups, at the terminal carbon of the 17α-alkanoate group, significantly influencing the compound's activity. nih.gov The synthesis of beclomethasone dipropionate itself, a closely related derivative, presents challenges such as inconsistent yields and byproduct formation, highlighting the need for optimized and scalable synthetic methodologies. researchgate.net A practical approach for gram-to-kilogram scale synthesis of beclomethasone dipropionate has been developed starting from the steroidal intermediate 16β-methyl epoxide (DB-11), achieving high yields through selective propionylation of the hydroxyl groups at C17 and C21. researchgate.netnih.gov

The table below summarizes examples of synthesized beclomethasone derivatives and their research focus.

Derivative Name/ClassStructural ModificationSynthetic StrategyResearch Purpose
Halogenated/Alkylated BDP DerivativesSubstitution at C9, C11, and C21 with halogens (Cl, Br) or alkyl groups. researchgate.netasianpubs.orgStepwise chemical reactions. researchgate.netasianpubs.orgTo study structure-activity relationships and evaluate binding interactions with the glucocorticoid receptor (GR). researchgate.netasianpubs.org
Cationic Beclomethasone (BeS, Be₂S)Linking a polyamine (spermine) to the 21-OH position. nih.govReaction of the parent steroid mesylate with the polyamine. nih.govTo develop compounds with dual anti-inflammatory and antimicrobial properties. nih.gov
17α-alkanoate estersIntroduction of functionalized ester groups at the 17α position. nih.govAcid-catalyzed formation and subsequent hydrolysis of cyclic orthoesters. nih.govTo investigate the effect of different functionalities in the 17α-ester on topical anti-inflammatory and systemic activity. nih.gov
Beclomethasone Dipropionate (BDP)Esterification of hydroxyl groups at C17 and C21 with propionyl groups. researchgate.netnih.govSelective propionylation using reagents like propionic anhydride or triethyl orthopropionate, often starting from 16β-methyl epoxide (DB-11). researchgate.netnih.govgoogle.comTo produce a potent synthetic corticosteroid and overcome challenges of low-yield synthetic routes. researchgate.netnih.gov

Molecular Pharmacology of Beclomethasone 17 Propionate: Glucocorticoid Receptor Interactions

Glucocorticoid Receptor Agonism

Beclomethasone (B1667900) 17-propionate functions as a potent agonist for the glucocorticoid receptor. targetmol.commedchemexpress.comcaymanchem.com Upon entering the cell, it binds to the GR located in the cytoplasm. nih.govelsevier.es This binding event triggers a conformational change in the receptor, leading to its dissociation from a chaperone protein complex. nih.gov The activated ligand-receptor complex then translocates to the nucleus. atsjournals.org

Within the nucleus, the beclomethasone 17-propionate-GR complex dimerizes and interacts with specific DNA sequences known as glucocorticoid response elements (GREs). atsjournals.orgdrugbank.com This interaction modulates the transcription of target genes, forming the basis of the compound's pharmacological activity. drugbank.comwikipedia.org

Receptor Binding Kinetics and Affinity Studies

The interaction between beclomethasone 17-propionate and the glucocorticoid receptor has been characterized through various binding studies.

In vitro receptor binding affinity (RBA) assays have demonstrated the high affinity of beclomethasone 17-propionate for the human glucocorticoid receptor. drugbank.com Studies have shown that beclomethasone 17-propionate has a significantly higher affinity for the GR compared to its parent compound, beclomethasone dipropionate. targetmol.comdrugbank.comresearchgate.net In fact, its affinity is reported to be approximately 13-fold higher than that of dexamethasone (B1670325) and 25 to 30 times greater than that of beclomethasone dipropionate. drugbank.comresearchgate.net

The relative receptor affinity (RRA) of beclomethasone 17-propionate has been reported as 1345, with dexamethasone set as a reference at 100. ersnet.orgatsjournals.org Other studies have reported an IC50 value of 3 nM for beclomethasone 17-propionate binding to the glucocorticoid receptor. caymanchem.combiocompare.combiomol.com

CompoundRelative Receptor Affinity (RRA)Reference
Beclomethasone 17-Propionate1345 ersnet.orgatsjournals.org
Dexamethasone100 ersnet.orgatsjournals.org
Beclomethasone Dipropionate53 atsjournals.org

The stability of the ligand-receptor complex is a crucial factor in its pharmacological activity. The half-life of the beclomethasone 17-propionate-receptor complex is approximately 7.5 hours. researchgate.net This is longer than that of some other corticosteroids like budesonide (B1683875) (approximately 5 hours) and triamcinolone (B434) acetonide (approximately 4 hours), but shorter than that of fluticasone (B1203827) propionate (B1217596) (>10 hours). researchgate.net A slower dissociation rate contributes to a prolonged duration of action at the molecular level.

Compound-Receptor ComplexHalf-Life (hours)Reference
Beclomethasone 17-Propionate7.5 researchgate.net
Budesonide~5 researchgate.net
Triamcinolone Acetonide~4 researchgate.net
Fluticasone Propionate>10 researchgate.net

In Vitro Receptor Binding Affinity (RBA) Assays

Modulation of Gene Expression Pathways (Transactivation and Transrepression Mechanisms)

The anti-inflammatory effects of beclomethasone 17-propionate are primarily mediated through the modulation of gene expression, a process involving both transactivation and transrepression. wikipedia.orgnih.gov

Transactivation involves the GR-ligand complex directly binding to GREs in the promoter regions of genes, leading to an increase in the transcription of anti-inflammatory proteins. wikipedia.orgnih.govbiologists.com Examples of genes transactivated by glucocorticoids include those encoding for lipocortin-1, interleukin-10, and FK506-binding protein 51 (FKBP51) and glucocorticoid-induced leucine (B10760876) zipper (GILZ). elsevier.esdrugbank.complos.org Studies have shown that beclomethasone 17-propionate can induce the upregulation of FKBP51 and GILZ. medchemexpress.complos.org

Transrepression , on the other hand, is a mechanism by which the GR-ligand complex inhibits the expression of pro-inflammatory genes. wikipedia.orgnih.govbiologists.com This is often achieved through protein-protein interactions, where the activated GR interferes with the activity of pro-inflammatory transcription factors such as nuclear factor-kappa B (NF-κB) and activator protein-1 (AP-1). nih.govnih.gov By preventing these factors from binding to their respective DNA response elements, beclomethasone 17-propionate effectively downregulates the production of pro-inflammatory cytokines, chemokines, and adhesion molecules. drugbank.com Research has demonstrated that beclomethasone 17-propionate can inhibit glucocorticoid receptor transrepression induced by phorbol (B1677699) 12-myristate 13-acetate (PMA). caymanchem.combiomol.com

Cellular Responses to Glucocorticoid Receptor Activation in Research Models

The activation of the glucocorticoid receptor by beclomethasone 17-propionate elicits a range of cellular responses, which have been investigated in various research models.

A key cellular response to beclomethasone 17-propionate is the suppression of pro-inflammatory cytokine production. targetmol.commedchemexpress.com In vitro studies using human lung macrophages from patients with chronic obstructive pulmonary disease (COPD) have shown that beclomethasone 17-propionate effectively inhibits the lipopolysaccharide (LPS)-induced release of several key pro-inflammatory cytokines. caymanchem.complos.org

Specifically, beclomethasone 17-propionate has been shown to inhibit the production of Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Chemokine (C-X-C motif) ligand 8 (CXCL8). medchemexpress.comcaymanchem.complos.org The half-maximal effective concentration (EC50) values for the inhibition of IL-6, TNF-α, and CXCL8 were reported to be 0.05 nM, 0.01 nM, and 0.1 nM, respectively. medchemexpress.com Another study reported IC50 values for the inhibition of LPS-induced increases in IL-6, IL-8 (CXCL8), and TNF-α levels as 0.36 nM, 2.04 nM, and 0.21 nM, respectively. caymanchem.combiocompare.combiomol.com These findings highlight the potent anti-inflammatory effects of beclomethasone 17-propionate at the cellular level. plos.org

CytokineIC50/EC50 (nM)Reference
IL-60.05 / 0.36 medchemexpress.comcaymanchem.com
TNF-α0.01 / 0.21 medchemexpress.comcaymanchem.com
CXCL8 (IL-8)0.1 / 2.04 medchemexpress.comcaymanchem.com

Inhibition of Inflammatory Mediators and Cells in Experimental Models

The anti-inflammatory effects of beclomethasone 17-propionate (17-BMP) are well-documented through its ability to inhibit the production of various inflammatory mediators and modulate the activity of inflammatory cells in experimental settings.

In studies utilizing primary human lung macrophages obtained from patients with chronic obstructive pulmonary disease (COPD), 17-BMP demonstrated potent and concentration-dependent inhibition of lipopolysaccharide (LPS)-induced release of several key pro-inflammatory cytokines. caymanchem.complos.org Specifically, it effectively suppressed the production of tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and CXCL8 (interleukin-8). medchemexpress.comcaymanchem.complos.org The inhibitory effect was significant, with maximal suppression observed at concentrations between 10 and 100 nM. plos.org

The potency of 17-BMP in inhibiting these cytokines is highlighted by its low half-maximal effective concentration (EC₅₀) and half-maximal inhibitory concentration (IC₅₀) values, as detailed in the tables below.

Table 1: EC₅₀ Values of Beclomethasone 17-Propionate for Cytokine Inhibition

CytokineEC₅₀ (nM)Cell TypeReference
IL-60.05COPD Lung Macrophages medchemexpress.com
TNF-α0.01COPD Lung Macrophages medchemexpress.com
CXCL80.1COPD Lung Macrophages medchemexpress.com

Table 2: IC₅₀ Values of Beclomethasone 17-Propionate for Cytokine Inhibition in COPD Lung Macrophages

CytokineIC₅₀ (nM)Reference
IL-60.36 caymanchem.com
IL-82.04 caymanchem.com
TNF-α0.21 caymanchem.com

Furthermore, experimental studies comparing different inhaled corticosteroids (ICS) have provided insights into the relative effects of 17-BMP's parent compound, beclomethasone dipropionate (BDP). In a study involving Streptococcus pneumoniae-infected mice, BDP showed a lesser anti-inflammatory effect compared to fluticasone propionate and budesonide at clinically relevant concentrations. nih.gov While all three ICS agents could suppress inflammation, significant suppression of IL-6, TNF, IL-1β, and the neutrophil chemokine CXCL2/MIP-2 was observed only for fluticasone propionate and budesonide. nih.gov

In a zebrafish model of inflammation, the synthetic glucocorticoid beclomethasone was shown to attenuate wounding-induced increases in the expression of genes encoding neutrophil-specific chemoattractants like Il8 and Cxcl18b. nih.gov However, it did not significantly affect the migration of macrophages. nih.gov Interestingly, a transcriptome analysis of sorted macrophages revealed that beclomethasone inhibited the vast majority of wounding-induced transcriptional changes in these cells, thereby reducing their differentiation towards a pro-inflammatory (M1) phenotype. nih.gov

Corticosteroids, in general, exert their anti-inflammatory effects by inhibiting various inflammatory cells, including mast cells, eosinophils, basophils, lymphocytes, macrophages, and neutrophils, as well as the release of inflammatory mediators like histamine, eicosanoids, leukotrienes, and cytokines. ncats.io

Biochemical Metabolism and Biotransformation of Beclomethasone 17 Propionate and Its Prodrug

Esterase-Mediated Hydrolysis Pathways of Beclomethasone (B1667900) Dipropionate to Beclomethasone 17-Propionate

The activation of beclomethasone dipropionate is critically dependent on esterase enzymes, which are widely distributed in various tissues, including the lungs. gskpro.comhiv-druginteractions.org BDP is a diester and undergoes rapid and extensive hydrolysis to become pharmacologically active. nih.govdrugbank.com The primary activation step is the cleavage of the C-21 ester group by esterases, which converts the BDP prodrug into its major active metabolite, beclomethasone-17-monopropionate (B-17-MP). gskpro.comnih.govnih.gov This active metabolite possesses a significantly higher binding affinity for the glucocorticoid receptor (GR) compared to the parent compound, BDP. nih.govmedchemexpress.comncats.io

Studies investigating the specific hydrolases involved have shown that BDP is efficiently metabolized in human lung S9 (HLuS9) fractions, almost completely converting to B-17-MP. nih.gov While carboxylesterase 1 (CES1) was initially hypothesized to be a major contributor, research indicates it plays only a minor role, accounting for approximately 1.4% of BDP metabolism in human lung tissue. nih.gov Further investigation using selective esterase inhibitors suggests that arylacetamide deacetylase (AADAC) may be the primary enzyme responsible for the hydrolysis of BDP in the lungs. nih.govresearchgate.net The metabolism of BDP via these esterase pathways is highly efficient, ensuring rapid activation at the target site of action. nih.gov

Role of Cytochrome P450 Enzymes (e.g., CYP3A) in Metabolism

While esterases are responsible for the activation of BDP, cytochrome P450 (CYP) enzymes, particularly those of the CYP3A subfamily, are involved in the subsequent inactivation and clearance of BDP and its metabolites. hiv-druginteractions.orgresearchgate.net In vitro studies have demonstrated that CYP3A4 and CYP3A5 enzymes metabolize BDP to inactive clearance metabolites. nih.govnih.govsigmaaldrich.com This metabolic activity primarily involves hydroxylation and dehydrogenation reactions. nih.govnih.govresearchgate.net

Identification and Characterization of Metabolites (e.g., Beclomethasone-21-monopropionate, Beclomethasone)

The biotransformation of beclomethasone dipropionate results in several key metabolites, each with differing pharmacological activity.

Beclomethasone 17-Monopropionate (B-17-MP or BMP) : This is the principal and most pharmacologically active metabolite. gskpro.comdrugbank.com It is formed through the hydrolysis of the C-21 propionate (B1217596) ester from BDP. nih.gov B-17-MP exhibits a glucocorticoid receptor binding affinity that is approximately 25 times greater than that of the parent drug, BDP, and about 13 times that of dexamethasone (B1670325). drugbank.comncats.io

Beclomethasone 21-Monopropionate (B-21-MP) : This metabolite is formed by the hydrolysis of the C-17 propionate ester. gskpro.comnih.gov It is considered a minor and less active metabolite, with a much lower affinity for the glucocorticoid receptor compared to B-17-MP. nih.gov

Beclomethasone (BOH) : Further hydrolysis of both monopropionate esters leads to the formation of beclomethasone. gskpro.comnih.govnih.gov This metabolite is considered essentially inactive. gskpro.comnih.gov

In addition to these esterase-derived metabolites, in vitro studies have identified previously uncharacterized metabolites produced by CYP3A enzymes. These include oxygenated ([M4]) and dehydrogenated ([M5]) products, as well as a metabolite ([M6]) formed by the combined action of CYP3A4-mediated oxygenation and esterase-mediated hydrolysis. nih.govnih.govsigmaaldrich.comresearchgate.net These CYP-dependent metabolites are presumed to be inactive clearance products. nih.gov

Table 1: Key Metabolites of Beclomethasone Dipropionate

Metabolite NameAbbreviationFormation PathwayPharmacological Activity
Beclomethasone 17-PropionateB-17-MP, BMPEsterase-mediated hydrolysis of BDP at C-21 position. nih.govHigh; primary active metabolite. gskpro.comdrugbank.com
Beclomethasone 21-PropionateB-21-MPEsterase-mediated hydrolysis of BDP at C-17 position. gskpro.comnih.govLow/minor activity. nih.gov
BeclomethasoneBOHEsterase-mediated hydrolysis of B-17-MP or B-21-MP. gskpro.comnih.govInactive. gskpro.comnih.gov
Hydroxylated Metabolites[M4], [M6]CYP3A4 and CYP3A5 action on BDP. nih.govnih.govsigmaaldrich.comInactive clearance products. nih.gov
Dehydrogenated Metabolite[M5]CYP3A4 and CYP3A5 action on BDP. nih.govnih.govsigmaaldrich.comInactive clearance product. nih.gov

In Vitro Metabolic Studies in Tissue Homogenates and Precision-Cut Tissue Slices (e.g., Human Lung Tissue)

The metabolism of beclomethasone dipropionate has been extensively studied using various in vitro models, including human lung tissue homogenates and precision-cut lung slices (PCLS). nih.govnih.govnih.govnih.gov These studies provide critical insights into the local metabolic pathways within the target organ.

In human lung 1000g supernatant (HLu), BDP is rapidly converted to its active metabolite, B-17-MP, demonstrating effective activation within the lung. nih.gov The kinetics of this conversion are complex and have been described as nonlinear, potentially due to factors like product inhibition and enzyme saturation. nih.gov Studies using human lung S9 fractions have confirmed the efficient hydrolysis of BDP to B-17-MP, which is subsequently, but more slowly, converted to inactive BOH. nih.gov

Comparative studies using human PCLS have evaluated the metabolism of BDP alongside other inhaled corticosteroids. nih.govnih.govresearchgate.net These experiments revealed that BDP is extensively metabolized in human lung tissue. nih.govnih.gov Following incubation, BDP was hydrolyzed to the active B-17-MP and, predominantly, to the inactive BOH. nih.govresearchgate.net Over a 24-hour period, a significant portion of BDP was converted to inactive polar metabolites that diffused out of the tissue. nih.gov In cell-based assays using A549 lung cells, esterase-dependent metabolites ([M1]–[M3], corresponding to B-17-MP, B-21-MP, and BOH) were readily produced. nih.govnih.govsigmaaldrich.com In contrast, CYP-dependent metabolites were only observed in these cells when esterase activity was inhibited, highlighting the primacy of the esterase pathway in BDP's initial metabolism. researchgate.net

Table 2: Findings from In Vitro Metabolic Studies of BDP

In Vitro ModelKey FindingsReference(s)
Human Lung 1000g Supernatant (HLu)Rapid and effective formation of B-17-MP from BDP; kinetics are nonlinear. nih.gov
Human Lung S9 (HLuS9)Efficient hydrolysis of BDP to B-17-MP, followed by slower conversion to BOH. CES1 is a minor contributor; AADAC may be the main enzyme. nih.gov
Human Lung Precision-Cut Slices (PCLS)BDP is extensively metabolized to B-17-MP and predominantly to inactive BOH. Formation of fatty acid conjugates is observed but is less than for other corticosteroids like budesonide (B1683875). nih.govnih.govresearchgate.net
A549 Lung Cells & DPX2 Liver CellsBoth cell types produce esterase-dependent metabolites (B-17-MP, B-21-MP, BOH). Liver cells produce both hydroxylated and dehydrogenated CYP-metabolites, while lung cells primarily produce the dehydrogenated form. nih.govnih.govsigmaaldrich.comresearchgate.net

Formation of Fatty Acid Conjugates and Their Pharmacological Implications

In addition to hydrolysis and oxidation, corticosteroids can undergo reversible esterification with fatty acids at the C-21 position within lung cells. nih.gov These fatty acid conjugates are highly lipophilic and can form an intracellular depot of the drug, which can then be slowly hydrolyzed by lipases to release the active parent compound over time. nih.govatsjournals.org

In vitro studies with human lung tissue slices have confirmed the formation of fatty acid conjugates from the metabolites of BDP (specifically, B-17-MP and/or BOH). nih.govnih.govresearchgate.net However, the extent of this conjugation for beclomethasone metabolites is significantly lower—approximately 10-fold less—than that observed for other corticosteroids such as budesonide. nih.govnih.gov While the formation of these conjugates does occur, its contribution to a prolonged local anti-inflammatory effect through a depot mechanism is considered less significant for beclomethasone compared to other drugs that undergo more substantial conjugation. nih.govatsjournals.orgatsjournals.org

Separately, research has explored the deliberate synthesis of lipid-drug conjugates, such as stearic acid-beclomethasone dipropionate (SA-BDP), as a strategy to enhance the loading capacity of BDP in lipid-based nanoparticle delivery systems. mdpi.comresearchgate.net This approach aims to improve the encapsulation of drugs with limited lipophilicity by increasing their affinity for the lipid matrix of the nanoparticles. mdpi.com

Structure Activity Relationship Sar Studies of Beclomethasone 17 Propionate and Analogues

Correlation of Structural Modifications with Glucocorticoid Receptor Affinity

The primary mechanism of action for beclomethasone (B1667900) 17-propionate is its function as an agonist for the glucocorticoid receptor (GR). The affinity with which it binds to this receptor is a key determinant of its potency. Several structural features of the beclomethasone molecule are critical for high-affinity binding.

Beclomethasone is a synthetic derivative of prednisolone, incorporating key modifications that enhance its activity. nih.gov These include the introduction of a double bond between carbons 1 and 2 (Δ¹) and the addition of a 9α-chloro group and a 16β-methyl group. The Δ¹-double bond alters the conformation of the A-ring of the steroid nucleus, increasing glucocorticoid activity. uomustansiriyah.edu.iq The 9α-halogenation, in this case with chlorine, significantly enhances both glucocorticoid and mineralocorticoid activity, partly due to its electron-withdrawing effect, which increases the acidity of the 11β-hydroxyl group. uomustansiriyah.edu.iq This modification also increases the lipophilicity and stability of the molecule. uomustansiriyah.edu.iq

The 16β-methyl group is particularly important as it dramatically increases anti-inflammatory potency while virtually eliminating the undesirable mineralocorticoid (salt-retaining) effects that are often associated with corticosteroids. uomustansiriyah.edu.iq

Beclomethasone 17-propionate (17-BMP) is the active metabolite of the prodrug beclomethasone dipropionate (BDP). medchemexpress.comcaymanchem.com SAR studies consistently show that 17-BMP has a significantly higher affinity for the glucocorticoid receptor than its parent compound, BDP, or the fully hydrolyzed beclomethasone. medchemexpress.comnih.gov Reports indicate that 17-BMP's affinity for the GR is approximately 30 times greater than that of BDP. nih.gov Its binding affinity, measured by the half-maximal inhibitory concentration (IC50), is reported to be 3 nM. caymanchem.com This enhanced affinity is a direct result of the esterification at the C-17 position.

Relative Glucocorticoid Receptor Affinity of Beclomethasone 17-Propionate and Other Corticosteroids. researchgate.net
CompoundRelative Receptor Affinity (RRA) vs. Dexamethasone (B1670325)Relative Receptor Affinity (RRA) vs. 17-BMP
Fluticasone (B1203827) Propionate (B1217596)18001.5
Mometasone Furoate-1.5
Beclomethasone 17-Monopropionate (17-BMP)12001.0
Budesonide (B1683875)-0.33
Triamcinolone (B434) Acetonide-0.05
Flunisolide-0.05

Impact of Esterification at C-17 and C-21 Positions on Biological Activity

Esterification of the hydroxyl groups at the C-17 and C-21 positions of the steroid backbone is a common strategy to modulate the pharmacokinetic and pharmacodynamic properties of corticosteroids. In the case of beclomethasone, this has a profound impact on its biological activity.

Beclomethasone is often administered as a diester prodrug, beclomethasone dipropionate (BDP), which has propionate esters at both the C-17 and C-21 positions. drugbank.com BDP itself has a relatively weak affinity for the glucocorticoid receptor. drugbank.com Its therapeutic activity relies on its rapid and extensive hydrolysis by esterase enzymes found in tissues like the lungs and liver. nih.govdrugbank.com

This hydrolysis is a stepwise process. The first and most critical activation step is the cleavage of the C-21 ester, which converts BDP into the highly active metabolite, beclomethasone 17-monopropionate (17-BMP). nih.govmsdvetmanual.com This monoester is responsible for the potent anti-inflammatory effects. drugbank.com The ester group at C-17 enhances lipophilicity, which improves tissue absorption and contributes to a high topical-to-systemic activity ratio. uomustansiriyah.edu.iqmsdvetmanual.com

Further hydrolysis of 17-BMP leads to the formation of beclomethasone (BOH), which has very weak anti-inflammatory activity. msdvetmanual.com An intermediate in the degradation process can also be beclomethasone 21-monopropionate (21-BMP), formed through a reversible ester group migration from the C-17 to the C-21 position. However, 21-BMP has a significantly lower affinity for the GR compared to BDP and is considered much less active. nih.gov Therefore, the precise position of the propionate ester is critical for biological activity, with the 17-ester being the active form and the 21-ester being a less active metabolite.

Impact of Esterification on Glucocorticoid Receptor Affinity and Activity. nih.gov
CompoundStructureRelative GR AffinityPharmacological Role
Beclomethasone Dipropionate (BDP)Diester at C-17 and C-21LowProdrug
Beclomethasone 17-Monopropionate (17-BMP)Ester at C-17High (30x > BDP)Active Metabolite
Beclomethasone 21-Monopropionate (21-BMP)Ester at C-21Very Low (50x < BDP)Less Active Metabolite
Beclomethasone (BOH)No estersVery WeakInactive Metabolite

Quantitative Structure-Activity Relationship (QSAR) Modeling for Glucocorticoid Activity

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to find statistically significant correlations between the physicochemical properties of a series of compounds and their biological activity. nih.govmdpi.com For glucocorticoids, QSAR models help to predict the anti-inflammatory potency of new analogues based on calculated molecular descriptors such as lipophilicity, size, shape, and electronic properties. nih.gov

Studies have shown that the biological activity of inhaled corticosteroids correlates well with their GR binding affinity. researchgate.net QSAR analyses reveal that lipophilicity is a key driver of this affinity. A strong correlation exists between the logarithm of the relative receptor binding affinity (log rRBA) and the calculated logarithm of the octanol-water partition coefficient (log P o/w), a measure of lipophilicity. researchgate.net For halogenated corticosteroids like beclomethasone 17-propionate, lipophilicity alone can account for a large part of the variance in GR binding affinity. researchgate.net

Interestingly, when correlating the recommended clinical doses of inhaled corticosteroids with their GR binding affinities, a direct comparison with beclomethasone dipropionate (BDP) fails to fit the model. However, when the binding affinity of its active metabolite, beclomethasone 17-monopropionate (17-BMP), is used instead, an excellent correlation is achieved. researchgate.net This underscores the validity of QSAR models and confirms that 17-BMP is the pharmacologically relevant entity. These models serve as powerful predictive tools in the design of new corticosteroids, allowing for the optimization of properties like receptor affinity and membrane permeability while minimizing systemic absorption. nih.gov

Stereochemical Influences on Molecular Recognition and Activity

The three-dimensional arrangement of atoms (stereochemistry) in a corticosteroid molecule is fundamental to its ability to bind to the glucocorticoid receptor and elicit a biological response. The GR's ligand-binding pocket is a highly specific, chiral environment, and only a molecule with the correct stereochemical configuration can fit properly and activate it. nih.govresearchgate.net

In beclomethasone 17-propionate, several stereochemical features are critical. The 16β-methyl group is a prime example. Its specific orientation in the beta position (pointing "up" from the plane of the steroid ring) is what allows it to enhance anti-inflammatory activity while sterically hindering the interactions that lead to mineralocorticoid effects. uomustansiriyah.edu.iq

Furthermore, in silico molecular docking and dynamic simulation studies have provided insights into the precise interactions within the GR binding pocket. nih.gov These studies show that the size and type of substitution at the C-17 position are crucial for conferring a stable, active conformation to the receptor upon ligand binding. nih.gov For beclomethasone, the C-17 propionate ester is oriented in a way that allows it to move towards a specific hydrophobic pocket within the receptor, surrounded by key amino acid residues like Tryptophan (Trp 600) and Leucine (B10760876) (Leu 732, Leu 733). nih.gov The binding is further stabilized by a conformational shift in the side chain of the amino acid Glutamine 642 (Gln 642), which moves to better accommodate and stabilize the ligand within the binding cavity. nih.gov These specific, stereochemically-driven interactions are essential for the high-affinity binding and potent agonist activity of beclomethasone 17-propionate.

Prodrug Design and Activation Mechanisms: Focus on Beclomethasone Dipropionate to Beclomethasone 17 Propionate

Rationale for Prodrug Strategy in Glucocorticoid Design

The primary goal of a prodrug strategy in glucocorticoid therapy is to enhance the therapeutic index by maximizing local anti-inflammatory activity at the target site, such as the lungs, while minimizing systemic exposure and associated adverse effects. nih.govslideshare.net Glucocorticoids can cause significant side effects when used long-term, including metabolic disorders and immunosuppression. nih.govnih.gov By designing a molecule like BDP that is relatively inert upon administration and only becomes highly active after reaching the target tissue, a more favorable balance between efficacy and safety can be achieved. occams.com

This targeted activation is crucial for inhaled corticosteroids. A significant portion of an inhaled dose is often deposited in the oropharynx and subsequently swallowed, leading to potential systemic absorption from the gastrointestinal tract. A prodrug that is poorly absorbed orally or rapidly metabolized to inactive forms in the liver (a high first-pass metabolism) will have reduced systemic side effects. ijpcbs.com Beclomethasone (B1667900) dipropionate itself possesses a weak affinity for the glucocorticoid receptor, but it is efficiently converted to its active form in the lungs, ensuring potent local action where it is needed most. drugbank.comncats.io

Enzymatic Conversion Mechanisms of Beclomethasone Dipropionate to Beclomethasone 17-Propionate

The activation of beclomethasone dipropionate is a multi-step process mediated by specific enzymes. BDP is a diester of beclomethasone, and its conversion primarily involves hydrolysis.

The metabolic pathway is as follows:

Activation: Beclomethasone dipropionate (BDP) is rapidly hydrolyzed by esterase enzymes to its primary active metabolite, beclomethasone 17-propionate (also known as beclomethasone-17-monopropionate or B-17-MP). nih.govnih.gov This metabolite has a significantly higher binding affinity for the glucocorticoid receptor than the parent drug. ncats.ionih.gov

Inactivation: Beclomethasone 17-propionate can be further hydrolyzed to beclomethasone (BOH), which has much lower anti-inflammatory activity. nih.govpharmgkb.org A minor and inactive metabolite, beclomethasone-21-monopropionate (B-21-MP), can also be formed. drugbank.comnih.gov

The enzymes responsible for this bioactivation are esterases, which are abundant in various tissues, including the lungs. researchgate.net While initial thoughts pointed towards carboxylesterase 1 (CES1) as a major contributor, more recent research suggests it plays only a minor role in BDP metabolism in human lung tissue. nih.govpharmgkb.org Studies indicate that other hydrolases, potentially arylacetamide deacetylase (AADAC), may be the primary enzymes responsible for the efficient conversion of BDP to B-17-MP in the lungs. nih.govpharmgkb.orgresearchgate.net Cytochrome P450 (CYP) 3A enzymes also play a role in the metabolism of BDP, but primarily through hydroxylation and dehydrogenation pathways rather than the activation via hydrolysis. nih.govresearchgate.net

Characterization of Activation Efficiency in Relevant Biological Matrices

The efficiency of BDP's conversion to beclomethasone 17-propionate varies across different biological environments, a key feature of its prodrug design. The goal is for rapid activation in the target organ (the lung) and less efficient activation or rapid clearance systemically.

In the Lungs: Upon inhalation, BDP is rapidly and extensively converted to B-17-MP. drugbank.compharmacompass.com Studies show that approximately 95% of an inhaled BDP dose undergoes this presystemic conversion within the lung tissue. drugbank.compharmacompass.com In vitro studies using human lung cytosol confirm that BDP is quickly hydrolyzed to the more stable and active B-17-MP. nih.gov

In Plasma: When BDP enters the systemic circulation, it is also hydrolyzed to B-17-MP. However, the elimination half-life of BDP in plasma is very short, around 0.5 hours, indicating rapid clearance and conversion. nih.gov The resulting active metabolite, B-17-MP, has a longer half-life of approximately 2.7 hours. nih.gov

In Gastrointestinal Fluid: Research indicates that BDP remains stable in simulated gastric fluid but is immediately hydrolyzed to B-17-MP upon reaching intestinal fluid, highlighting the role of esterases in the gut. nih.gov

This differential metabolism ensures that the potent anti-inflammatory action is concentrated in the lungs, while any systemically absorbed drug is managed efficiently, contributing to the drug's safety profile.

Table 1: Relative Glucocorticoid Receptor Affinity of Beclomethasone and its Metabolites
CompoundRelative Receptor Affinity (Compared to Dexamethasone (B1670325)=1)Role
Beclomethasone Dipropionate (BDP)~0.5x nih.govProdrug
Beclomethasone 17-Propionate (B-17-MP)~13x nih.govActive Metabolite
Beclomethasone 21-Monopropionate (B-21-MP)No significant affinity nih.govInactive Metabolite
Beclomethasone (BOH)~0.75x nih.govLess Active Metabolite

Comparison with Other Glucocorticoid Prodrug Systems

The prodrug strategy is not unique to beclomethasone and is employed by other inhaled corticosteroids to improve their therapeutic properties. A notable example for comparison is ciclesonide (B122086).

Beclomethasone Dipropionate (BDP): As discussed, BDP is a prodrug that is hydrolyzed by esterases in the lung to form the active metabolite B-17-MP. ersnet.org This activation is rapid and occurs locally in the airways. nih.gov

Ciclesonide (CIC): Ciclesonide is another inhaled corticosteroid designed as a prodrug. nih.govatsjournals.org It is administered in an inactive form and is converted by intracellular esterases in the lungs to its active metabolite, desisobutyryl-ciclesonide (B8069184) (des-CIC). ersnet.orgnih.gov Like B-17-MP, des-CIC has a high affinity for the glucocorticoid receptor. atsjournals.org A key difference is that the activation of ciclesonide in the oropharynx is very low, which may reduce local side effects. nih.gov

Fluticasone (B1203827) Propionate (B1217596) (FP) and Budesonide (B1683875) (BUD): In contrast to BDP and ciclesonide, fluticasone propionate and budesonide are inhaled as already active compounds, not as prodrugs. ersnet.orgnih.gov While effective, this means their therapeutic action begins upon deposition, including in the mouth and throat, before reaching the lungs. nih.gov Budesonide and the active metabolite of ciclesonide can undergo reversible esterification with fatty acids in the lung cells, forming a sort of intracellular depot that may prolong their action. nih.gov

The prodrug approach utilized by BDP and ciclesonide represents a sophisticated method to target drug activity, thereby enhancing the efficacy-to-safety ratio compared to corticosteroids administered in their active forms. nih.gov

Table 2: Comparison of Inhaled Corticosteroid Prodrug Systems
FeatureBeclomethasone Dipropionate (BDP)Ciclesonide (CIC)Fluticasone Propionate (FP)
Prodrug StatusYes medscape.comYes medscape.comNo (Administered as active drug) nih.gov
Active MetaboliteBeclomethasone 17-Propionate (B-17-MP) atsjournals.orgDesisobutyryl-ciclesonide (des-CIC) nih.govN/A
Activation SiteLungs, GI tract nih.govLungs (minimal in oropharynx) ersnet.orgnih.govN/A
Activating EnzymesEsterases (e.g., AADAC) nih.govresearchgate.netEsterases nih.govN/A
Further MechanismsHydrolysis to less active form (BOH) nih.govReversible fatty acid conjugation nih.govMetabolically stable in lung tissue nih.gov

Advanced Analytical Methodologies for Beclomethasone 17 Propionate Research

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

HPLC is a cornerstone technique for the analysis of B17P in various matrices. Its versatility allows for both the quantification of the active pharmaceutical ingredient and the evaluation of its purity.

RP-HPLC for Quantification and Purity Assessment

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the most common HPLC mode for the analysis of B17P. This is due to the moderately lipophilic nature of the steroid, which allows for good retention and separation on nonpolar stationary phases.

A typical RP-HPLC method for B17P would involve a C18 column as the stationary phase. The mobile phase often consists of a mixture of an aqueous buffer (like phosphate (B84403) buffer) and an organic modifier, such as acetonitrile (B52724) or methanol. The ratio of these components can be adjusted to optimize the separation of B17P from its impurities and degradation products. For instance, a mobile phase of acetonitrile–methanol–0.05 M potassium dihydrogen phosphate at a pH of 3.0 has been successfully used. researchgate.net Detection is commonly performed using a UV detector, with the wavelength set at a maximum absorbance for B17P, which is typically around 242 nm. researchgate.net

The power of RP-HPLC lies in its ability to separate compounds with subtle structural differences. This is crucial for distinguishing B17P from closely related substances such as its parent compound, Beclomethasone (B1667900) Dipropionate, and other metabolites like Beclomethasone 21-Monopropionate and Beclomethasone. researchgate.net

Method Validation Parameters (Linearity, Specificity, Precision, Robustness)

For an HPLC method to be considered reliable and suitable for its intended purpose, it must undergo a rigorous validation process as per guidelines from regulatory bodies like the International Council for Harmonisation (ICH). researchgate.netgrafiati.com The key validation parameters include:

Linearity: This parameter establishes the relationship between the concentration of the analyte and the analytical signal. For B17P, a linear relationship should be demonstrated over a specific concentration range. For example, a method might show linearity in the range of 0.05–30.00 µg/mL. researchgate.net The linearity is typically evaluated by calculating the correlation coefficient (r²) of the calibration curve, which should ideally be close to 0.999.

Specificity: Specificity ensures that the analytical signal is solely from the analyte of interest and not from any other components in the sample matrix, such as impurities, degradation products, or excipients. This is often demonstrated by analyzing placebo samples and spiked samples and ensuring no interfering peaks are present at the retention time of B17P.

Precision: Precision refers to the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is usually expressed as the relative standard deviation (RSD) for a series of measurements. Precision is assessed at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision). The acceptance criteria for RSD are typically less than 2%.

Robustness: Robustness is the measure of a method's capacity to remain unaffected by small, but deliberate variations in method parameters. This provides an indication of its reliability during normal usage. For an HPLC method, these variations could include changes in mobile phase composition, pH, flow rate, and column temperature. The method is considered robust if the results remain within acceptable limits despite these minor changes.

Validation ParameterTypical Acceptance CriteriaExample Finding for a Corticosteroid HPLC Method
Linearity (r²) ≥ 0.9990.9998
Specificity No interference at the analyte's retention timeMethod is specific for the analyte
Precision (RSD) ≤ 2%Intra-day RSD: 0.5%, Inter-day RSD: 0.8%
Robustness %RSD of results should be within acceptable limitsMethod is robust to minor changes in flow rate and mobile phase composition

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Trace Analysis and Metabolite Profiling

For applications requiring higher sensitivity and selectivity, such as the analysis of B17P in biological matrices or environmental samples, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the method of choice. umweltbundesamt.debmuv.de This technique couples the separation power of liquid chromatography with the mass analysis capabilities of mass spectrometry.

LC-MS/MS is particularly valuable for trace analysis, enabling the detection and quantification of B17P at very low concentrations, often in the picogram per milliliter (pg/mL) range. umweltbundesamt.de This is essential for pharmacokinetic studies and for monitoring the presence of the compound in environmental waters. umweltbundesamt.debmuv.de

Furthermore, LC-MS/MS is a powerful tool for metabolite profiling. asms.org The metabolism of BDP in the body leads to the formation of several metabolites, including B17P. researchgate.net LC-MS/MS can be used to identify and quantify these metabolites, providing a comprehensive understanding of the drug's fate in biological systems. asms.org The high resolution and accuracy of modern mass spectrometers, such as Time-of-Flight (TOF) and Orbitrap analyzers, allow for the confident identification of unknown metabolites based on their mass-to-charge ratio and fragmentation patterns. sciex.com

A study developing an analytical method for various pharmaceuticals in environmental samples utilized LC-MS/MS with mobile phases of Milli-Q water with 0.1% formic acid and acetonitrile with 0.1% formic acid for sensitive quantification. umweltbundesamt.debmuv.de

Spectrophotometric Techniques for Characterization and Quantitation

UV-Visible spectrophotometry is a simpler and more accessible technique that can be used for the quantification of B17P in bulk drug substances and pharmaceutical formulations. The method is based on the principle that the drug absorbs light in the UV region of the electromagnetic spectrum. The absorbance is directly proportional to the concentration of the drug in the solution, following the Beer-Lambert law.

For B17P, the wavelength of maximum absorbance (λmax) is typically around 242 nm. researchgate.net A simple and rapid spectrophotometric method can be developed by preparing a series of standard solutions of B17P, measuring their absorbance at the λmax, and constructing a calibration curve. This method is often used for routine quality control analysis due to its simplicity and cost-effectiveness. However, it is less specific than chromatographic methods and may be subject to interference from other UV-absorbing substances in the sample.

Chromatographic Separation and Detection of Beclomethasone 17-Propionate from Related Substances and Impurities

The separation of B17P from its related substances and impurities is a critical aspect of quality control. These related substances can include the parent drug, BDP, other positional isomers like Beclomethasone 21-Propionate, and degradation products. The presence of these impurities, even in small amounts, can affect the efficacy and safety of the drug product.

RP-HPLC is the primary technique used for this purpose. Method development focuses on optimizing the mobile phase composition, pH, and column chemistry to achieve adequate resolution between B17P and all potential impurities. For instance, a study on the stability of betamethasone (B1666872) esters, which are structurally similar to beclomethasone esters, utilized HPLC to separate the active compounds from their degradation products. It has been noted that a reversible ester migration can occur between beclomethasone-17-propionate and beclomethasone-21-propionate in human plasma.

The use of highly efficient columns with smaller particle sizes (e.g., sub-2 µm particles in Ultra-High-Performance Liquid Chromatography or UHPLC) can significantly improve the separation efficiency and reduce analysis time. The detection is typically carried out using a UV detector, but for impurity profiling at very low levels, a mass spectrometer can be used as the detector (LC-MS) to provide both quantification and structural information about the impurities.

Novel Drug Delivery System Research for Beclomethasone 17 Propionate Preclinical Focus

Development of Targeted Delivery Systems

Beclomethasone (B1667900) 17-propionate, the active metabolite of beclomethasone dipropionate (BDP), is a potent glucocorticoid receptor agonist. medchemexpress.com To enhance its therapeutic efficacy and minimize systemic side effects, significant preclinical research has focused on developing novel targeted delivery systems. These systems aim to deliver the drug directly to the site of action, such as the lungs or the colon, thereby increasing local drug concentrations and reducing systemic exposure.

Microsphere technology represents a promising approach for the localized delivery of beclomethasone 17-propionate. In a preclinical study, colon-targeting microspheres of BDP (cMS/BDP) were developed using Eudragit® S-100. researchgate.net These microspheres, with a particle size of approximately 20 μm, demonstrated pH-dependent drug release, with significant release occurring at pH 7.4, which is characteristic of the colonic environment. researchgate.net Pharmacokinetic studies in rats showed that oral administration of these microspheres resulted in a 15-fold higher colon tissue-to-plasma partition coefficient compared to a BDP solution, indicating enhanced colon-specific delivery. researchgate.net This targeted delivery led to an improved anti-inflammatory effect in a rat model of ulcerative colitis. researchgate.net

Another area of investigation involves the use of biopolymeric microspheres for pulmonary delivery. For instance, chitosan-based microspheres have been fabricated to encapsulate BDP. mdpi.com These formulations are designed to have aerodynamic properties suitable for inhalation and to provide controlled release within the lungs. mdpi.commdpi.com The mass median aerodynamic diameter (MMAD) for these particles was in the range of 2.1–3.2 µm, which is considered optimal for deep lung deposition. mdpi.com

Nanoemulsions are being explored to improve the stability and dispersion of the poorly water-soluble beclomethasone dipropionate, which would, in turn, affect the delivery of its active metabolite, beclomethasone 17-propionate. A study focused on an oil-in-water (o/w) nanoemulsion of BDP prepared by a spontaneous emulsification method using eucalyptus oil, Tween-40, ethanol (B145695), and distilled water. tjpr.orgbioline.org.br This formulation was found to be physically and chemically stable over a three-month period, with no significant changes in droplet size, pH, viscosity, conductivity, or refractive index. tjpr.orgresearchgate.net The enhanced stability of BDP in the nanoemulsion, with a predicted shelf life of 1.83 years at room temperature, suggests its potential for improved therapeutic effectiveness. tjpr.orgbioline.org.br The use of oils like eucalyptus oil in the formulation can also act as a penetration enhancer. bioline.org.br

Similarly, nanoemulsion formulations have been investigated for other corticosteroids, such as clobetasol (B30939) propionate (B1217596), demonstrating good dispersion stability and enhanced skin permeation in preclinical models. nih.gov These findings support the potential of nanoemulsion systems to improve the delivery of lipophilic drugs like beclomethasone 17-propionate.

Microsphere Formulations for Localized Delivery

In Vitro Release Kinetics from Advanced Formulations

The in vitro release kinetics of beclomethasone 17-propionate from advanced formulations are a critical factor in predicting their in vivo performance. For the colon-targeting microspheres (cMS/BDP), dissolution tests revealed a pH-dependent release profile, with minimal drug release in acidic conditions and marked release at pH 7.4. researchgate.net This controlled release is crucial for ensuring that the drug is released primarily in the colon.

In the context of pulmonary delivery, studies have focused on achieving a controlled release profile to prolong the drug's action in the lungs. In one study, BDP was loaded into polymeric particles, and its release was compared to a commercial formulation. mdpi.com The polymeric microparticles demonstrated a significantly more controlled release profile, which was more than triple that of the commercial product. mdpi.com The release assay was conducted using vertical Franz-type diffusion cells. mdpi.com Another study utilized a dialysis model to monitor the kinetics of drug diffusion over six hours, observing constant drug transfer and continuous generation of the active metabolite, beclomethasone-17-monopropionate (17-BMP). nih.gov

The table below summarizes the in vitro release characteristics of different beclomethasone 17-propionate formulations.

Formulation TypeKey Release CharacteristicsReference
Colon-Targeting MicrospherespH-dependent release, marked at pH 7.4 researchgate.net
Polymeric MicroparticlesControlled release profile, more than triple that of a commercial formulation mdpi.com
Dialysis ModelConstant drug transfer and continuous generation of 17-BMP over 6 hours nih.gov

Assessment of Permeation Enhancement in Preclinical Models (e.g., Organoids, Tissue Slices)

Preclinical models such as organoids and tissue slices are increasingly being used to assess the permeation enhancement of novel drug delivery systems. While specific studies on beclomethasone 17-propionate using organoids are not widely reported, the use of these models for other corticosteroids and inhaled drugs provides a relevant framework. nih.govnih.gov For instance, tissue-engineered oral mucosal equivalents and excised porcine cheeks have been used to evaluate the sustained release and permeation of clobetasol-17-propionate from mucoadhesive patches. mdpi.com

For pulmonary drug delivery, in vitro models like Calu-3 bronchial epithelial cells, often cultured at an air-liquid interface, are considered the gold standard for permeability studies. nih.govnih.gov These models, along with lung-on-a-chip systems and lung organoids, allow for the investigation of drug transport across the lung epithelium. nih.govresearchgate.net Ex vivo models, such as excised nasal epithelial tissue from various animal species, are also employed to study absorption enhancement strategies. mdpi.com A human lung reperfusion model has been used to study the initial pulmonary absorption of BDP, providing insights into drug dissolution, activation to 17-BMP, and distribution from the lung tissue. nih.gov

Evaluation of Pulmonary Targeting Mechanisms via Delivery Systems

The goal of pulmonary targeting is to maximize drug deposition and retention in the lungs while minimizing systemic absorption. atsjournals.org The efficiency of pulmonary targeting is influenced by the delivery device and the formulation. nih.gov For beclomethasone dipropionate, the use of hydrofluoroalkane (HFA) as a propellant in metered-dose inhalers (MDIs) has led to the development of extra-fine solution aerosols. These aerosols have a smaller mass median aerodynamic diameter (MMAD) of around 1.1 µm compared to older chlorofluorocarbon (CFC)-based suspension aerosols (MMAD of 3.2 µm). nih.gov This smaller particle size results in greater deposition in the peripheral regions of the lung. nih.govnih.gov In vivo studies have shown that HFA-BDP formulations can achieve lung deposition of up to 53% of the emitted dose, a significant increase compared to CFC-BDP formulations. nih.gov

The conversion of the prodrug BDP to its active metabolite, beclomethasone 17-propionate, primarily occurs in the lung tissue. nih.govresearchgate.netnih.gov This local activation is a key aspect of its pulmonary targeting. researchgate.net The rapid hydrolysis of BDP to 17-BMP in the lungs contributes to a high ratio of local anti-inflammatory activity to systemic side effects. researchgate.netnih.gov

Investigating Sustained Release Strategies

Sustained release strategies for beclomethasone 17-propionate are being investigated to prolong its therapeutic effect and reduce the frequency of administration. mdpi.com Polymeric particles, liposomes, and nanocrystals are among the approaches being explored for sustained pulmonary delivery. atsjournals.orgnih.gov

One study focused on inhalable dry powders based on polymeric particles for the sustained release of BDP. The drug was loaded into the particles either as a free form or as an inclusion complex with hydroxypropyl-β-cyclodextrin. mdpi.com These formulations exhibited a controlled release profile and were found to be more efficient than free BDP in counteracting the inflammatory effects of cigarette smoke and lipopolysaccharides in vitro. mdpi.com

Lipid-modified nanocrystals have also shown promise in prolonging the residence time of corticosteroids in the lungs by modulating the drug release rate. nih.gov Mucoadhesive formulations, which interact with mucin in the airways, can also decrease mucociliary clearance and extend the pulmonary exposure of inhaled drugs. nih.gov The table below presents data on different sustained-release strategies for BDP.

Sustained Release StrategyFormulation DetailsKey FindingsReference
Polymeric MicroparticlesPHEA-g-RhB-g-PLA-g-PEG copolymer with BDPMore than tripled controlled release profile compared to Clenil® mdpi.com
Alginate Aerogel MicrospheresBDP loaded using supercritical fluid-assisted impregnationFine particle fraction of 68-80% mdpi.com
Chitosan-based MicroparticlesEncapsulating BDPMMAD of 2.1-3.2 µm, rapid initial release mdpi.com

Q & A

Basic Research Questions

Q. What analytical methods are recommended for structural characterization and purity assessment of Beclomethasone 17-Propionate in pharmaceutical research?

  • Methodology : Use high-performance liquid chromatography (HPLC) with UV detection for quantitative analysis, paired with nuclear magnetic resonance (NMR) spectroscopy for structural confirmation . Reference standards (e.g., Impurity H, CAS 5534-18-9) should be employed to validate retention times and spectral profiles. Mass spectrometry (MS) can further confirm molecular weight and fragmentation patterns. For impurity profiling, follow pharmacopeial guidelines to identify related substances like Beclomethasone 21-Propionate (CAS 69224-79-9) .

Q. How does Beclomethasone 17-Propionate interact with glucocorticoid receptors (GR) at the molecular level?

  • Methodology : Conduct competitive receptor-binding assays using radiolabeled dexamethasone to measure affinity (Kd values). Compare its binding kinetics to Beclomethasone dipropionate, noting its higher GR selectivity . Gene expression analysis (e.g., RT-qPCR) can evaluate downstream anti-inflammatory targets like NF-κB or COX-2 suppression in immune cells . In vitro models (e.g., lung epithelial cells) may assess cytokine inhibition (IL-6, TNF-α) to quantify potency .

Q. What in vitro models are suitable for studying the anti-inflammatory effects of Beclomethasone 17-Propionate?

  • Methodology : Use primary human macrophages or peripheral blood mononuclear cells (PBMCs) stimulated with lipopolysaccharide (LPS) to measure cytokine secretion (ELISA). Airway epithelial cell lines (e.g., A549) can model respiratory inflammation, with transcriptional profiling (RNA-seq) to identify GR-mediated pathways . Dose-response curves should account for metabolic stability, as liver and lung tissues metabolize the compound to inactive forms .

Advanced Research Questions

Q. How can researchers resolve discrepancies in anti-inflammatory efficacy data between in vitro and in vivo studies?

  • Methodology : Evaluate pharmacokinetic factors such as tissue-specific metabolism. For example, in vivo models (e.g., murine asthma) may show reduced efficacy due to rapid hepatic conversion to Beclomethasone 17-monopropionate, whereas in vitro systems lack metabolic enzymes . Use LC-MS/MS to quantify active metabolites in plasma and tissues. Adjust experimental designs to include GR knockout models to isolate receptor-specific effects .

Q. What considerations are critical when designing a comparative study between Beclomethasone 17-Propionate and other corticosteroids (e.g., fluticasone)?

  • Methodology :

  • Dose Equivalency : Use equipotent ratios (e.g., 1:2 for fluticasone:Beclomethasone) based on receptor affinity and clinical guidelines .
  • Outcome Measures : Include both subjective (symptom scores) and objective biomarkers (eosinophil counts, exhaled nitric oxide).
  • Population Stratification : Control for asthma severity (mild vs. severe) and prior corticosteroid exposure to reduce confounding .
  • Blinding : Double-blind protocols with placebo arms ensure reliability.

Q. How should researchers address variability in Beclomethasone 17-Propionate’s pharmacokinetics across different formulations?

  • Methodology : Compare bioavailability using crossover studies in animal models. For inhaled formulations, analyze lung deposition via cascade impactor testing and systemic absorption via plasma LC-MS. For topical applications, use Franz diffusion cells to measure transdermal penetration . Consider excipient interactions (e.g., propylene glycol) that may alter solubility or stability .

Q. What experimental strategies are effective for studying long-term glucocorticoid receptor desensitization caused by Beclomethasone 17-Propionate?

  • Methodology : Chronic exposure models (e.g., 12-week in vivo trials) with GR density quantification (Western blot) and functional assays (cAMP inhibition). Transcriptomic analysis can identify desensitization markers like FKBP5. Compare with intermittent dosing regimens to assess rebound inflammation .

Data Contradiction Analysis

Q. Why do some studies report minimal systemic effects of Beclomethasone 17-Propionate despite its high GR affinity?

  • Analysis : Systemic exposure is limited by first-pass metabolism in the liver and rapid clearance. Studies using inhaled/topical routes show lower plasma concentrations than oral administration . Discrepancies arise from methodological differences in sampling times or detection limits of assays. Use population pharmacokinetic modeling to reconcile these findings .

Q. How can conflicting results about its efficacy in pediatric vs. adult populations be addressed?

  • Analysis : Pediatric studies often lack power due to smaller cohorts. Stratify meta-analyses by age and adjust for growth-related metabolic differences. Conduct pharmacokinetic studies in juvenile animal models to simulate developmental changes in drug metabolism .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.